molecular formula C29H30N4O4 B1663787 12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine CAS No. 848681-19-6

12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine

Cat. No. B1663787
M. Wt: 498.6 g/mol
InChI Key: HTAQOIIMDZRODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of heterocyclic compounds and has a complex molecular structure.

Scientific Research Applications

  • Synthesis of Related Compounds for Potential Pharmaceutical Utility :

    • Research has explored the synthesis of related compounds, such as fused tetraaza-benzo[a]cyclopenta[h]anthracene derivatives, for potential use as pharmaceuticals. These studies involve creating polyfunctionally substituted heteroaromatic compounds using inexpensive materials, highlighting the importance of efficient synthesis methods in drug discovery (Swelam, Zaki, & El-Gazzar, 2003).
  • Development of Antimicrobial Agents :

    • Novel synthesis of derivatives such as 5-chloro-7-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene, related to the compound , has been reported. These derivatives have shown promising antimicrobial activities, indicating potential applications in combating microbial infections (El-Mariah, 2007).
  • Synthesis of Halogen Derivatives with Antimicrobial Activities :

    • The synthesis of novel 7-(4-halophenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene derivatives has been explored. These compounds have also demonstrated antimicrobial activity, suggesting their potential in the development of new antimicrobial drugs (Khafagy, Abd el-Wahab, Eid, & El-Agrody, 2002).
  • Investigation for Clinical Efficacy in Emesis and Depression :

    • Research into compounds incorporating similar structural elements, like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, has indicated efficacy in pre-clinical tests related to emesis and depression. These findings suggest potential clinical applications for related compounds in treating these conditions (Harrison et al., 2001).
  • Synthesis of New Condensed Coumarin Derivatives :

    • Studies on the synthesis of new coumarin derivatives, such as 7-imino-10-methyl-7H-5-oxa-7a,12-diaza-benzo[a]anthracen-6-one, have been conducted. These compounds, closely related to the compound , are significant for their potential in pharmaceutical chemistry and drug design (Dekić et al., 2007).

properties

CAS RN

848681-19-6

Product Name

12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

18-(3,4-dimethoxyphenyl)-15-(2-morpholin-4-ylethyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine

InChI

InChI=1S/C29H30N4O4/c1-34-22-9-8-20(17-24(22)35-2)25-26-21-6-4-3-5-19(21)7-10-23(26)37-29-27(25)28(30)33(18-31-29)12-11-32-13-15-36-16-14-32/h3-10,17-18,25,30H,11-16H2,1-2H3

InChI Key

HTAQOIIMDZRODK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCN6CCOCC6)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCN6CCOCC6)OC

synonyms

10-(2-Morpholinoethyl)-11-imino-12-(m,p-dimethoxyphenyl)-10,11-dihydro-12H-naphtho[1',2':5,6]-pyrano [2,3-d]pyrimidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine
Reactant of Route 2
12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine
Reactant of Route 3
Reactant of Route 3
12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine
Reactant of Route 4
12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine
Reactant of Route 5
Reactant of Route 5
12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine
Reactant of Route 6
Reactant of Route 6
12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine

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